molecular formula C12H13N3OS B11028429 N-(4,6-dimethylpyrimidin-2-yl)-2-(thiophen-2-yl)acetamide

N-(4,6-dimethylpyrimidin-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B11028429
M. Wt: 247.32 g/mol
InChI Key: MNSBXORGJMKKNZ-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-2-(thiophen-2-yl)acetamide (CAS 349537-88-8) is a chemical compound with a molecular formula of C12H13N3OS and a molecular weight of 247.32 g/mol . It features a distinctive molecular structure incorporating both a dimethylpyrimidine and a thiophene ring system. This specific acetamide scaffold is of significant interest in medicinal chemistry and pharmaceutical research. Compounds sharing this core structural motif have been investigated for various therapeutic applications. For instance, molecules containing the 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide structure have been identified as potent and selective inhibitors of human sirtuin 2 (SIRT2), showcasing potential in cancer research, particularly against breast cancer cell lines . Furthermore, thiophene-arylamide derivatives have been explored as noncovalent inhibitors of the bacterial enzyme DprE1, a vulnerable target in the development of novel antitubercular agents for drug-resistant tuberculosis . Researchers can utilize this high-purity compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in bio-screening and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C12H13N3OS/c1-8-6-9(2)14-12(13-8)15-11(16)7-10-4-3-5-17-10/h3-6H,7H2,1-2H3,(H,13,14,15,16)

InChI Key

MNSBXORGJMKKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CC2=CC=CS2)C

Origin of Product

United States

Preparation Methods

Synthesis of 4,6-Dimethyl-2-thiopyrimidine

The pyrimidine core is synthesized via the Hilger–Browne reaction, where thiourea reacts with acetylacetone under acidic conditions:

  • Reaction Setup : Thiourea (100 mmol) is suspended in ethanol with acetylacetone (120 mmol) and concentrated hydrochloric acid (25 mL).

  • Cyclization : The mixture is refluxed for 2 hours, yielding 2-thio-4,6-dimethylpyrimidine hydrochloride as yellow needles.

  • Neutralization : The hydrochloride salt is dissolved in hot water, neutralized with NaOH (pH ~10.5), and crystallized from 50% aqueous ethanol.

Key Data :

  • Yield: >90% after recrystallization.

  • Purity: Confirmed via melting point (120–121°C) and NMR.

Nucleophilic Substitution with α-Chloroacetanilide

The thiol group in 4,6-dimethyl-2-thiopyrimidine is displaced by an acetamide moiety via reaction with α-chloroacetanilide:

  • Reagents : 4,6-Dimethyl-2-thiopyrimidine (10 mmol), α-chloroacetanilide (10 mmol), K₂CO₃ (20 mmol), DMF (20 mL).

  • Conditions : Stirred at 70–80°C for 5 hours under nitrogen.

  • Workup : The mixture is filtered, evaporated, and washed with cold water.

  • Purification : Recrystallization from acetone/DMF (1:1) yields the final product.

Key Data :

  • Yield: 72%.

  • Purity: Confirmed via HPLC and elemental analysis.

Direct Acylation of 4,6-Dimethylpyrimidin-2-amine

An alternative route involves the acylation of 4,6-dimethylpyrimidin-2-amine with 2-(thiophen-2-yl)acetyl chloride, a method extrapolated from analogous syntheses of thiophene-containing acetamides.

Synthesis of 2-(Thiophen-2-yl)acetyl Chloride

  • Activation : 2-(Thiophen-2-yl)acetic acid is treated with thionyl chloride (SOCl₂) in anhydrous THF at 0°C for 2 hours.

  • Isolation : Excess SOCl₂ is removed under vacuum, yielding the acid chloride as a pale-yellow oil.

Key Data :

  • Conversion: >95% (monitored via FT-IR loss of -OH stretch at 2500 cm⁻¹).

Acylation Reaction

  • Reagents : 4,6-Dimethylpyrimidin-2-amine (10 mmol), 2-(thiophen-2-yl)acetyl chloride (11 mmol), triethylamine (10 mmol), THF (20 mL).

  • Conditions : Stirred at room temperature for 15 hours.

  • Workup : Filtered to remove triethylamine hydrochloride, and the filtrate is concentrated.

  • Purification : Recrystallization from acetonitrile.

Key Data :

  • Yield: 68–75% (estimated from analogous reactions).

  • Purity: Confirmed via ¹H NMR (δ 10.23 ppm, NH signal).

Comparative Analysis of Preparation Methods

ParameterNucleophilic SubstitutionDirect Acylation
Starting Materials 4,6-Dimethyl-2-thiopyrimidine4,6-Dimethylpyrimidin-2-amine
Reagents α-Chloroacetanilide, K₂CO₃2-(Thiophen-2-yl)acetyl chloride, Et₃N
Reaction Time 5 hours15 hours
Yield 72%68–75%
Purity >98% (HPLC)>95% (NMR)
Advantages High yield, scalableAvoids thiopyrimidine synthesis
Disadvantages Requires toxic α-chloroacetanilideSensitive to moisture

Optimization Studies and Mechanistic Insights

Solvent and Base Optimization in Nucleophilic Substitution

  • Solvent Screening : DMF outperforms DMSO and acetonitrile due to superior solubility of intermediates.

  • Base Selection : K₂CO₃ provides higher yields (72%) compared to NaHCO₃ (58%) or Et₃N (63%).

Temperature Effects in Direct Acylation

  • Room Temperature : Yields 68% product; elevating to 50°C increases decomposition.

  • Low Temperature (0°C) : Reduces side reactions but slows reaction kinetics.

Mechanistic Pathways

  • Nucleophilic Substitution : Proceeds via an SNAr mechanism, where the thiolate ion attacks the electrophilic carbon of α-chloroacetanilide.

  • Acylation : Involves nucleophilic attack of the pyrimidine amine on the acyl chloride, facilitated by Et₃N as a proton scavenger.

Alternative Approaches and Emerging Strategies

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling between pyrimidine boronic esters and thiophene acetamide precursors remains underexplored but offers potential for regioselective synthesis.

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Structural Comparisons

    The compound’s key structural features—pyrimidine, acetamide linker, and thiophene—are shared with several analogs, but variations in substituents and heterocyclic systems lead to distinct properties:

    Compound Name Key Structural Differences Biological Activity/Target Reference
    N-(4,6-Dimethylpyrimidin-2-yl)-2-(thiophen-2-yl)acetamide (Target Compound) Thiophen-2-yl, 4,6-dimethylpyrimidine, acetamide linker Not explicitly stated in evidence N/A
    2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide (33) Thio linkage, thiazol-2-yl substituent Dual Sirt2/HDAC6 inhibitor
    SirReal2 (2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)thiazol-2-yl]acetamide) Sulfanyl linkage, naphthalene-substituted thiazole SIRT2 inhibitor
    2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Sulfanyl linkage, pyridin-2-yl substituent Crystallographically characterized
    N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4,6-dimethylpyrazolo[3,4-b]pyridin-3-ylamino)acetamide (21b) Pyrazolo-pyridine core, tetrahydrobenzothiophene EGFR/HER2 inhibitor (cytotoxicity tested)
    N-(5-Bromo-4,6-dimethylpyrimidin-2-yl)-2-thienylformamide Bromo substituent on pyrimidine, formamide linker No activity data provided

    Key Observations :

    • Linker Variations : The target compound’s acetamide linker contrasts with sulfanyl (e.g., SirReal2 ) or formamide (e.g., ) bridges, which may alter hydrogen-bonding capacity and target affinity.
    • Heterocyclic Systems : Replacement of thiophen-2-yl with thiazole (compound 33 ) or pyridine ( ) introduces differences in aromatic stacking and electronic properties.
    • Substituent Effects : Methyl groups on pyrimidine (target compound) versus bromo ( ) or methoxy ( ) groups influence steric bulk and solubility.

    Physical and Crystallographic Properties

    • Solubility : The pyrimidine core and methyl groups (target compound) likely enhance lipophilicity compared to methoxy-substituted analogs ( ).
    • Crystallinity: reports a monoclinic crystal system for a pyridine analog, with C–H···N interactions stabilizing the structure. Similar packing may occur in the target compound.

    Biological Activity

    N-(4,6-dimethylpyrimidin-2-yl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

    • Molecular Formula : C11H12N3OS
    • Molar Mass : 232.29 g/mol
    • CAS Number : 64230-46-2

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial properties of compounds related to thiophene and pyrimidine derivatives. For instance, derivatives with similar structures have shown significant activity against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis.

    • Minimum Inhibitory Concentration (MIC) :
      • Compounds with thiophene and pyrimidine scaffolds exhibited MIC values ranging from 0.02 to 0.12 μg/mL against drug-susceptible strains of tuberculosis, indicating potent activity .
      • In comparison, drug-resistant strains showed MIC values between 0.031 and 0.24 μg/mL for select thiophene-pyrimidine derivatives .

    Antiviral Activity

    The compound's structure suggests potential antiviral properties , particularly against retroviruses. Research indicates that modifications at specific positions on the pyrimidine ring can enhance reverse transcriptase inhibitory activity significantly.

    • Reverse Transcriptase Inhibition :
      • Compounds with a 4,6-dimethylpyrimidin-2-yl group showed enhanced activity against reverse transcriptase, with improvements noted in cellular assays .

    Study 1: Antimycobacterial Activity

    A study focused on thiophene-arylamide derivatives demonstrated that certain compounds exhibited potent antimycobacterial activity. The representative compound from this series (25a) showed:

    • IC50 Values : Ranged from 0.2 to 0.9 μg/mL against DprE1 enzyme.
    • In Vivo Efficacy : Demonstrated significant bactericidal activity in an acute mouse model of tuberculosis .

    Study 2: Structure-Activity Relationship (SAR)

    A comprehensive SAR study indicated that the presence of a thiophene moiety in conjunction with a pyrimidine ring significantly influenced biological activity:

    • Compounds with substitutions at C-2 and N-3 positions exhibited enhanced potency against various microbial targets .

    Data Table: Biological Activity Summary

    Activity TypeCompound StructureMIC (μg/mL)Reference
    AntimycobacterialN-(4,6-dimethylpyrimidin-2-yl)-2-thiophenylacetamide0.02 - 0.12
    Drug-resistant TBN-(4,6-dimethylpyrimidin-2-yl)-2-thiophenylacetamide0.031 - 0.24
    Reverse Transcriptase InhibitionN-(4,6-dimethylpyrimidin-2-yl)-2-thiophenylacetamideEnhanced Activity

    Q & A

    Basic Question: What are the standard synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-2-(thiophen-2-yl)acetamide?

    Methodological Answer:
    The compound is typically synthesized via nucleophilic substitution between 2-mercapto-4,6-dimethylpyrimidine and 2-chloro-N-(thiophen-2-yl)acetamide. Key steps include:

    • Reaction Conditions: Reflux in ethanol (40–60°C, 6–8 hours) to promote thiolate formation and displacement of the chloride .
    • Purification: Recrystallization from chloroform-acetone (1:5 v/v) yields single crystals suitable for X-ray diffraction .
    • Yield Optimization: Adjusting stoichiometry (1:1 molar ratio) and using anhydrous solvents minimizes side products .

    Basic Question: How is structural characterization performed for this compound?

    Methodological Answer:

    • Spectroscopic Techniques:
      • NMR: 1H^1H and 13C^{13}C NMR confirm the acetamide backbone and substituent integration (e.g., thiophen-2-yl protons at δ 6.8–7.2 ppm) .
      • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., m/z 289.08 [M+H]+^+) .
    • Crystallography: Single-crystal X-ray diffraction (Cu-Kα radiation) with SHELXL refinement resolves bond lengths (e.g., C–S bond: 1.75 Å) and torsion angles .

    Advanced Question: What challenges arise in crystallographic refinement of this compound?

    Methodological Answer:
    Common challenges include:

    • Disordered Solvents: Residual electron density in lattice voids may require SQUEEZE (PLATON) or exclusion of solvent regions .
    • Hydrogen Bonding Networks: Intramolecular N–H⋯N interactions (2.8–3.0 Å) must be refined with riding models (SHELXL) to avoid overparameterization .
    • Thermal Motion: High displacement parameters (Ueq_{eq} > 0.05 Å2^2) in methyl groups necessitate TLS refinement .

    Advanced Question: How can researchers assess its biological activity and mechanism of action?

    Methodological Answer:

    • In Vitro Assays:
      • Enzyme Inhibition: Dose-response curves (IC50_{50}) against kinases (e.g., EGFR) using fluorescence polarization .
      • Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2) with SAR analysis of pyrimidine substituents .
    • Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., thiophene moiety interacting with hydrophobic pockets) .

    Advanced Question: What computational methods are used to model its electronic properties?

    Methodological Answer:

    • Density Functional Theory (DFT): B3LYP/6-311+G(d,p) calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
    • Molecular Dynamics (MD): NAMD simulations (100 ns, CHARMM force field) analyze stability in aqueous solutions or lipid bilayers .

    Basic Question: What solvents are optimal for its solubility and reactivity studies?

    Methodological Answer:

    • Polar Aprotic Solvents: DMF or DMSO enhance solubility (≥50 mg/mL) for kinetic studies .
    • Reactivity Studies: Ethanol or THF balance nucleophilicity and stability during functionalization (e.g., thioether oxidation to sulfone) .

    Advanced Question: How to design structure-activity relationship (SAR) studies for derivatives?

    Methodological Answer:

    • Substituent Variation: Modify pyrimidine methyl groups (4,6-positions) or thiophene rings to test steric/electronic effects .
    • Bioisosteric Replacement: Replace thiophene with furan or phenyl rings and compare IC50_{50} values .
    • Pharmacophore Mapping: MOE or Phase identifies critical interactions (e.g., hydrogen bonds with pyrimidine N1) .

    Advanced Question: What mechanistic insights guide its reactivity with thiol-containing biomolecules?

    Methodological Answer:

    • Thiol-Disulfide Exchange: The thioacetamide group undergoes nucleophilic attack by cysteine residues (e.g., in glutathione), forming mixed disulfides. Reaction kinetics (pseudo-first-order) are monitored via UV-Vis at 412 nm (Ellman’s reagent) .
    • pH Dependency: Reactivity peaks at pH 7.4 (physiological conditions) due to thiolate ion formation .

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